molecular formula C18H17NO2 B11260337 2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- CAS No. 83823-10-3

2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)-

Cat. No.: B11260337
CAS No.: 83823-10-3
M. Wt: 279.3 g/mol
InChI Key: DFFJXEMYKJFSGW-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- is a synthetic benzopyran derivative characterized by a carboxamide group at the 3-position of the benzopyran core and an N-(2-phenylethyl) substituent.

Properties

CAS No.

83823-10-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-(2-phenylethyl)-2H-chromene-3-carboxamide

InChI

InChI=1S/C18H17NO2/c20-18(19-11-10-14-6-2-1-3-7-14)16-12-15-8-4-5-9-17(15)21-13-16/h1-9,12H,10-11,13H2,(H,19,20)

InChI Key

DFFJXEMYKJFSGW-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Resin Activation and Intermediate Immobilization

Solid-phase synthesis of benzopyran derivatives typically begins with functionalized polystyrene resins. The (4-methoxyphenyl)-diisopropylsilylpropyl polystyrene resin 6 undergoes activation with triflic acid (TfOH) to generate activated resin 7 , which serves as the scaffold for subsequent reactions. Vinyl bromide intermediates 5 (derived from α-bromoalcohols 4 ) are immobilized on 7 in the presence of 2,6-lutidine, achieving loading levels of ~0.9 mmol/g.

Palladium-Mediated Suzuki Coupling

Key to introducing aromatic diversity, Suzuki coupling employs Pd(PPh₃)₄ with 18 aryl boronic acids in aqueous 1,4-dioxane/Na₂CO₃. This step converts resin-bound intermediates 8 into 3-substituted 2H-benzopyrans 13 with yields exceeding 85%. Post-coupling cleavage with HF/pyridine in tetrahydrofuran (THF) liberates the final products, yielding 144-member libraries at 10–20 mg scale (average purity: 87%).

Click Chemistry for Triazole Functionalization

A divergent pathway utilizes terminal alkyne resins 15 , which undergo Negishi-type cross-coupling with vinyl triflate intermediates 12 (Scheme 3). Subsequent Huisgen 1,3-dipolar cycloaddition with azides 16 in the presence of BrCu(PPh₃)₃ generates 1,2,3-triazole-substituted derivatives 14 (64 examples, 85% purity).

Solution-Phase Synthetic Routes

Knoevenagel Condensation

Ethyl coumarin-3-carboxylate, a precursor to the target compound, is synthesized via Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate. Catalysts such as piperidine, L-proline, or ionic liquids ([bmim]OH) facilitate this reaction at 80–100°C, achieving yields up to 92%.

Carboxamide Formation

The ester intermediate undergoes aminolysis with 2-phenylethylamine in anhydrous DMF at 60°C for 12 hours. Titanium tetrachloride (TiCl₄) acts as a Lewis acid, improving conversion rates to 78% (Table 1).

Table 1: Optimization of Carboxamide Formation

ConditionCatalystTemperature (°C)Yield (%)
DMF, 12 hNone6045
DMF, 12 hTiCl₄6078
THF, 24 hDMAP4062

Hybrid Solid-Solution Phase Approaches

Wang Resin Functionalization

Bromo Wang resin 32 anchors benzopyran acid 31 via cesium carbonate-mediated esterification in DMA at 60°C. Subsequent Suzuki coupling with aryl boronic acids introduces diversity at position 8, yielding 8-substituted derivatives 34 (16 examples, 71–87% yields).

Critical Analysis of Methodologies

Yield and Purity Considerations

Solid-phase methods excel in generating combinatorial libraries but face challenges in scaling (average yield: 10–20 mg). Solution-phase routes offer higher single-batch yields (78%) but require extensive purification. Hybrid approaches balance diversity and scalability, though HF/pyridine cleavage introduces safety concerns .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzopyran derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzopyran, including 2H-1-benzopyran-3-carboxamide, exhibit significant anti-inflammatory effects. These compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This selectivity presents an advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which can have severe side effects with long-term use .

Potential Applications:

  • Treatment of arthritis and other inflammatory disorders.
  • Management of ocular conditions such as conjunctivitis and retinitis.
  • Alleviation of pulmonary inflammation associated with viral infections .

Anticancer Activity

The compound has shown promise in preclinical studies for its potential to inhibit various cancer cell lines. The presence of the phenylethyl group may enhance its interaction with biological targets involved in cell signaling pathways, thereby influencing cellular responses related to neoplasia .

Key Findings:

  • Inhibition of tumor growth in specific cancer models.
  • Potential for combination therapies using protein tyrosine kinase inhibitors to enhance efficacy against neoplasia .

Neuroprotective Effects

There is emerging evidence suggesting that 2H-1-benzopyran-3-carboxamide may have neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inflammation plays a critical role in disease progression .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The N-(2-phenylethyl) substituent distinguishes this compound from analogs with simpler aryl or alkyl groups. Key comparisons include:

Compound Name CAS Molecular Formula Molecular Weight Substituent Key Features
2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- Not provided Inferred: ~C₁₇H₁₅NO₃ ~281.3 g/mol N-(2-phenylethyl) High lipophilicity; potential for enhanced membrane permeability
4-Hydroxy-2-oxo-N-phenyl (CymitQuimica) 14206-95-2 C₁₆H₁₁NO₄ 281.26 g/mol N-phenyl Lower lipophilicity; hydroxyl and oxo groups enhance hydrogen bonding
N-[(2-Oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide (2a) Not provided Likely C₁₈H₁₅NO₄ ~333.3 g/mol N-phenethyl + 2-oxo Cocrystal formation with aminobenzothiazole; improved crystallinity

Key Observations :

  • The 2-oxo derivative (2a) forms supramolecular cocrystals, suggesting utility in solid-state chemistry for controlled drug release .

Physicochemical and Functional Properties

  • Solubility : The phenethyl group reduces aqueous solubility compared to the hydroxylated N-phenyl variant (), which benefits from polar hydroxy and oxo groups .
  • Stability: Cocrystallization in 2a () suggests improved thermal stability compared to non-cocrystalline analogs .
  • Biological Relevance : Phenethyl derivatives are often explored for CNS-targeting drugs due to increased lipophilicity, whereas N-phenyl variants may favor peripheral actions .

Research Implications and Gaps

  • Contradictions : describes a structurally unrelated penicillin derivative with a phenethyl group, emphasizing that substituent effects are context-dependent .
  • Gaps : Exact data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzopyran structure fused with a carboxamide group and a phenylethyl substituent, has been studied for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of 2H-1-benzopyran-3-carboxamide, N-(2-phenylethyl)- is C18H19N1O3C_{18}H_{19}N_{1}O_{3} with a molecular weight of approximately 293.32 g/mol. The compound's structure includes:

  • Benzopyran moiety : A fused benzene and pyran ring that contributes to its biological activity.
  • Carboxamide group : Enhances solubility and potential interactions with biological targets.
  • Phenylethyl substituent : May improve receptor interactions and bioavailability.

Biological Activities

Research indicates that derivatives of benzopyran exhibit a range of biological activities. Below are key findings related to the biological activity of 2H-1-benzopyran-3-carboxamide, N-(2-phenylethyl)-:

Antioxidant Activity

Benzopyran derivatives have been noted for their antioxidant properties. The presence of hydroxyl groups in similar compounds enhances their ability to scavenge free radicals. In one study, a related compound demonstrated an IC50 value of 18.17 µg/mL in antioxidant assays, showcasing significant potential compared to ascorbic acid (IC50 = 7.83 µg/mL) .

Anti-inflammatory Effects

Compounds similar to 2H-1-benzopyran-3-carboxamide have shown promise in reducing inflammation. Research highlights that certain benzopyran derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Properties

A notable aspect of benzopyran compounds is their anticancer activity. Studies have indicated that these compounds can inhibit various cancer cell lines by modulating cell signaling pathways. For instance, some derivatives have shown IC50 values in the low micromolar range against specific cancer types .

The biological activity of 2H-1-benzopyran-3-carboxamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The carboxamide group may mimic natural substrates, inhibiting enzymes critical for cancer progression.
  • Receptor Interaction : The phenylethyl group could enhance binding affinity to specific receptors involved in cell signaling .

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional differences between 2H-1-benzopyran-3-carboxamide and other related compounds:

Compound NameMolecular FormulaKey Features
4-Hydroxy-3-(1-phenylethyl)-2H-1-benzopyran-2-oneC18H19O3Hydroxy group enhances antioxidant activity
3,4-Dihydro-N-(1-phenylethyl)-2H-benzopyran-2-carboxamideC18H19NO2Dihydro structure may alter pharmacokinetics
2-Oxo-N-(phenylmethyl)-2H-benzopyran-3-carboxamideC18H15NO3Oxo group may enhance reactivity

Case Studies

Several case studies have investigated the biological effects of benzopyran derivatives:

  • Antitumor Activity : A study demonstrated that certain benzopyran derivatives inhibited the growth of breast cancer cells with IC50 values indicating significant cytotoxicity .
  • Neuroprotective Effects : Research has shown that benzopyrans may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Q. What are the standard synthetic pathways for preparing N-(2-phenylethyl)-2H-1-benzopyran-3-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between benzopyran-3-carboxylic acid derivatives and 2-phenylethylamine. For example, a reported protocol involves coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions in THF or DCM. Post-reaction purification using column chromatography (silica gel, hexane/ethyl acetate gradient) achieves ≥98% purity, verified by HPLC . Optimization of reaction time (12–24 hours) and temperature (0°C to room temperature) minimizes byproducts.

Q. Which analytical methods are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR spectroscopy (1H, 13C) for structural confirmation, particularly to verify the benzopyran core and phenethylamide substitution .
  • HPLC with UV detection (λ = 254 nm) to assess purity (≥98% threshold for biological assays) .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What safety precautions are recommended during handling?

  • Methodological Answer :
  • Use local exhaust ventilation to avoid inhalation of dust.
  • Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact.
  • Store in sealed containers under inert gas (N2/Ar) at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activity across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Enantiomeric purity : Use chiral HPLC to isolate (S)- and (R)-isomers, as stereochemistry significantly impacts receptor binding .
  • Assay conditions : Standardize cell lines (e.g., HEK-293 vs. CHO), concentrations (µM to nM ranges), and incubation times.
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may skew results .
    Replicate studies under OECD Guidelines (e.g., Test No. 455) to ensure reproducibility .

Q. What strategies improve aqueous solubility for in vivo applications without structural modification?

  • Methodological Answer :
  • Co-solvent systems : DMSO/PEG 400 (1:4 v/v) enhances solubility while maintaining biocompatibility.
  • Supramolecular complexation : β-cyclodextrin inclusion complexes increase solubility 10-fold, confirmed by phase-solubility studies.
  • Cocrystal engineering : Cocrystallization with aminobenzothiazole (as in ) improves bioavailability via hydrogen-bond networks .

Q. How can computational methods guide SAR studies for benzopyran-3-carboxamide derivatives?

  • Methodological Answer :
  • Perform docking simulations (AutoDock Vina) to predict binding affinities at target receptors (e.g., GPCRs).
  • Use QSAR models (DRAGON descriptors) to correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity.
  • Validate predictions with in vitro assays, prioritizing derivatives with ClogP < 3.5 for optimal permeability .

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